N-(2-(1H-indol-3-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
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Description
N-(2-(1H-indol-3-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15F3N6O2 and its molecular weight is 416.364. The purity is usually 95%.
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Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and related derivatives.
Synthesis
The compound can be synthesized through various methods, often involving the reaction of indole derivatives with tetrazole and phenyl components. The synthesis typically involves multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecular structures.
Example Synthesis Pathway
- Starting Materials : Indole derivatives, tetrazole precursors, and trifluoromethoxy-substituted phenyl groups.
- Reaction Conditions : Use of catalytic triethylamine under controlled temperature and inert atmosphere.
- Purification : Recrystallization or chromatography to obtain pure compounds.
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The IC50 values for these activities were found to be in the low micromolar range.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 5.0 | Induction of apoptosis via mitochondrial pathway |
MCF-7 | 4.5 | Inhibition of cell proliferation |
HCT-116 | 3.8 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated, particularly its ability to inhibit interleukin-1 receptor (IL-1R) signaling pathways. In vitro assays revealed that it significantly reduced IL-1β-induced inflammatory responses in human fibroblast cells.
Compound | IC50 (µM) | Effect |
---|---|---|
This compound | 0.09 | Inhibition of IL-1R signaling |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the indole or tetrazole moieties can significantly affect the biological activity of the compound. For instance, substituents on the phenyl ring, such as trifluoromethoxy groups, enhance potency against specific cancer cell lines.
Key Findings
- Indole Substituents : Variations in the position and type of substituents on the indole ring influence cytotoxicity.
- Tetrazole Variants : Different tetrazole derivatives demonstrated varying degrees of anti-inflammatory activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Lung Cancer : A study involving A549 cells showed that treatment with the compound led to a significant reduction in cell viability compared to control groups.
"The compound demonstrated a potent cytotoxic effect on A549 cells, with an IC50 value of 5 µM, indicating its potential as a therapeutic agent for lung cancer" .
-
Anti-inflammatory Effects : Another investigation focused on fibroblast cells treated with IL-1β showed that the compound effectively inhibited pro-inflammatory cytokine production.
"Inhibition of IL-1R signaling by the compound resulted in decreased levels of TNF-alpha and IL-6 in treated fibroblasts" .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N6O2/c20-19(21,22)30-14-7-5-13(6-8-14)28-26-17(25-27-28)18(29)23-10-9-12-11-24-16-4-2-1-3-15(12)16/h1-8,11,24H,9-10H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGZJQDLMHISJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.